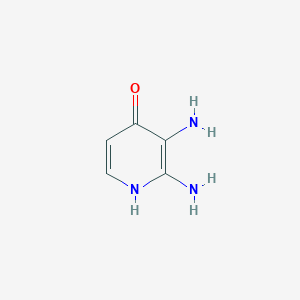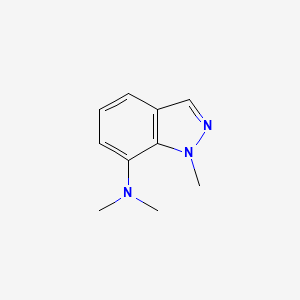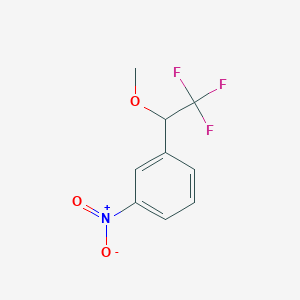
2,3-Diaminopyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-1H-pyridin-4-one is a heterocyclic compound that contains a pyridine ring with two amino groups at positions 2 and 3, and a keto group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-1H-pyridin-4-one typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group using ammonia or other amines. The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
In industrial settings, the production of 2,3-diamino-1H-pyridin-4-one can be scaled up using similar synthetic routes. The process involves aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-Diamino-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridinones and pyridines, depending on the specific reagents and conditions used .
科学的研究の応用
2,3-Diamino-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,3-diamino-1H-pyridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Diaminopyridine: Similar structure but lacks the keto group.
4-Amino-2,3-dihydropyridin-2-one: Contains an additional hydrogen atom at the 2-position.
2,3-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Contains an azido group and a pyrazole ring.
Uniqueness
Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial uses .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
2,3-diamino-1H-pyridin-4-one |
InChI |
InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9) |
InChIキー |
KSJXLSHOMFDGPV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C(C1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)
![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)


